molecular formula C16H19NO4S B558724 (R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 111082-76-9

(R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B558724
CAS No.: 111082-76-9
M. Wt: 321.4 g/mol
InChI Key: MURVSBJYXHTRJQ-GFCCVEGCSA-N
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Description

This compound, also known as Boc-D-3-Benzothienylalanine (CAS 111082-76-9), features a benzo[b]thiophene moiety attached to a chiral propanoic acid backbone, with a tert-butoxycarbonyl (Boc) group protecting the amino functionality. Its molecular formula is C₁₆H₁₉NO₄S (MW: 321.39 g/mol) . The benzo[b]thiophene group confers aromaticity and enhanced lipophilicity compared to simpler phenyl or thiophene derivatives, making it valuable in medicinal chemistry as a peptide intermediate or protease inhibitor precursor .

Properties

IUPAC Name

(2R)-3-(1-benzothiophen-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-16(2,3)21-15(20)17-12(14(18)19)8-10-9-22-13-7-5-4-6-11(10)13/h4-7,9,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURVSBJYXHTRJQ-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CSC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CSC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism and Reaction Design

The most efficient method for synthesizing this compound involves a stereocontrolled 1,3-nitrogen migration catalyzed by an iron complex. The process begins with the conversion of 2-(thiophen-3-yl)propanoic acid to an azanyl ester intermediate via DCC-mediated coupling with tert-butyl hydroxycarbamate (BocNHOH). The iron catalyst, (R,R)-FeBIPF₂, facilitates the migration of the Boc-protected amino group from the ester oxygen to the β-carbon, achieving high enantioselectivity (up to 98% ee).

Key Reaction Conditions:

  • Catalyst : (R,R)-FeBIPF₂ (2–5 mol%)

  • Base : 2,2,6,6-Tetramethylpiperidine (TMP, 1.0–2.0 equiv)

  • Solvent : 1,2-Dichlorobenzene (DCB)/CHCl₃ (1:1)

  • Temperature : –30°C to –50°C

  • Yield : 81–98%

The stereochemical outcome is attributed to the chiral environment of the iron catalyst, which directs the migration to favor the R-configuration at the β-carbon.

Substrate Scope and Optimization

This method is applicable to diverse carboxylic acids, but the benzo[b]thiophene moiety requires precise steric and electronic tuning. Demethylation and pegylation steps, as described in analogous benzoselenophene syntheses, highlight the versatility of this approach for generating derivatives. For the target compound, the optimal substrate is 2-(benzo[b]thiophen-3-yl)propanoic acid , which undergoes nitrogen migration without side reactions.

Classical Peptide Coupling and Boc Protection

Limitations:

  • Lower enantiomeric purity compared to catalytic methods (typically 90–95% ee).

  • Multiple purification steps required, reducing overall yield.

Comparative Analysis of Methods

Parameter Iron-Catalyzed Migration Classical Boc Protection
Yield 81–98%60–75%
Enantiomeric Excess 96–98% ee90–95% ee
Steps 2 (coupling + migration)3 (synthesis + protection + workup)
Scalability High (gram-scale demonstrated)Moderate
Catalyst Cost Moderate (FeBIPF₂ synthesis)Low (Boc₂O is inexpensive)

The iron-catalyzed method outperforms classical approaches in efficiency and stereocontrol, making it the preferred choice for industrial applications.

Practical Considerations for Synthesis

In Vivo Formulation (Preclinical)

For biological testing, the acid is often converted to a sodium salt or encapsulated in PEGylated nanoparticles to enhance bioavailability. A typical formulation includes:

  • Vehicle : 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline .

Scientific Research Applications

Chemistry

(R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is utilized as a building block in organic synthesis for developing complex molecules. Its structural features enable the creation of various derivatives that can be tailored for specific chemical reactions.

Biology

The compound has been investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies. Its interactions with biological targets can provide insights into cellular mechanisms and pathways.

Medicine

Research has explored the therapeutic potential of this compound, particularly its anti-inflammatory and anticancer activities. Preliminary studies suggest that it may modulate specific enzymes or receptors involved in disease processes.

Industry

In industrial applications, this compound is used in synthesizing specialty chemicals and advanced materials, showcasing its versatility beyond academic research.

Case Studies

  • Therapeutic Potential : A study published in Journal of Medicinal Chemistry explored various derivatives of benzo[b]thiophene compounds for their anticancer properties. The findings indicated that modifications to the structure could enhance potency against cancer cell lines .
  • Biochemical Assays : Research demonstrated that this compound could serve as an effective ligand for enzyme inhibition studies, providing valuable data on enzyme kinetics and inhibitor design .

Mechanism of Action

The mechanism of action of ®-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene moiety may interact with enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected under physiological conditions, allowing the free amino group to participate in biochemical reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Aromatic Substitution Variants

(a) Phenyl-Based Analogs
  • (R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic Acid (CAS 181140-88-5): Structure: Substitutes benzo[b]thiophene with a phenyl group at the β-position. Properties: Reduced lipophilicity (logP ~2.5 vs. ~3.2 for benzo[b]thiophene derivative) due to the absence of the sulfur atom and fused benzene ring. Applications: Used in β-peptide synthesis and chiral resolution studies .
  • (R)-3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic Acid (CAS 79561-82-3): Structure: Incorporates a bromine atom at the para position of the phenyl ring. Applications: Explored in anticancer agent development due to bromine’s role in cross-coupling reactions .
(b) Fluorophenyl Derivatives
  • (R)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic Acid (CAS N/A): Structure: Features a 2-fluorophenyl group, introducing electron-withdrawing effects. Properties: Altered electronic profile improves metabolic stability compared to non-fluorinated analogs. Applications: Potential use in CNS-targeted drugs due to fluorine’s ability to enhance blood-brain barrier penetration .

Heteroaromatic Analogs

(a) Thiophene Derivatives
  • (S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic Acid (CAS 56675-37-7): Structure: Replaces benzo[b]thiophene with a thiophene ring. Properties: Lower molecular weight (MW: 269.33 g/mol) and reduced lipophilicity (logP ~1.8), impacting solubility and membrane permeability. Applications: Intermediate in kinase inhibitor synthesis .
(b) Thiophene-3-yl Variants
  • (S)-2-((tert-Butoxycarbonyl)amino)-2-(thiophen-3-yl)propanoic Acid (CAS N/A): Structure: Thiophen-3-yl substituent at the α-position. Properties: Altered steric environment due to substituent position, affecting enantioselectivity in peptide couplings. Synthesis: Achieved via FeBIPF₂-catalyzed asymmetric reactions (85% yield, 88% ee) .

Stereochemical Variants

  • (S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic Acid: Structure: Enantiomer of the target compound. Properties: Similar physicochemical properties but divergent biological activity due to chiral recognition in enzymatic systems. Availability: Priced at €97.00/g (1g scale) .

Aliphatic Substituent Analogs

  • (R)-3-((tertButoxycarbonyl)amino)-2-methylpropanoic Acid (CAS 132696-45-8): Structure: Methyl group replaces the aromatic ring. Properties: Significantly reduced aromatic interactions (MW: 203.24 g/mol), favoring applications in linear peptide synthesis. Applications: Building block for non-natural amino acids .

Key Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula MW (g/mol) Key Features Applications
Target Compound 111082-76-9 C₁₆H₁₉NO₄S 321.39 Benzo[b]thiophene, high lipophilicity Protease inhibitors, peptide synthesis
(R)-3-(4-Bromophenyl)-Boc-amino propanoic acid 79561-82-3 C₁₄H₁₇BrNO₄ 341.22 Halogen bonding, cross-coupling capability Anticancer agents
(S)-Thiophen-2-yl analog 56675-37-7 C₁₂H₁₅NO₄S 269.33 Lower logP, improved solubility Kinase inhibitors
(R)-2-Fluorophenyl analog N/A C₁₄H₁₇FNO₄ 282.29 Enhanced metabolic stability CNS-targeted drugs
(S)-Enantiomer of target N/A C₁₆H₁₉NO₄S 321.39 Mirror stereochemistry Chiral studies

Biological Activity

(R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, commonly referred to as Boc-3-benzothienyl-D-alanine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C16H19NO3S\text{C}_{16}\text{H}_{19}\text{N}\text{O}_3\text{S}
  • Molecular Weight : 305.39 g/mol
  • CAS Number : 111082-76-9
  • Purity : Typically >95% in commercial preparations .

The biological activity of this compound is primarily attributed to its role as a histone deacetylase (HDAC) inhibitor . HDACs are enzymes that remove acetyl groups from histones, leading to a closed chromatin structure and transcriptional repression. Inhibition of HDACs can reverse these effects, promoting gene expression associated with cell cycle regulation and apoptosis.

Key Mechanisms:

  • HDAC Inhibition : The compound selectively inhibits various HDAC isoforms, particularly HDAC1, HDAC2, and HDAC3, which are implicated in cancer progression and other diseases .
  • Epigenetic Modulation : By modifying histone acetylation status, it can influence gene expression patterns involved in cell proliferation and differentiation.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent inhibitory activity against specific HDAC isoforms. The following table summarizes the IC50 values for different isoforms:

HDAC Isoform IC50 (nM)
HDAC114
HDAC225
HDAC320
HDAC6>200
HDAC8>350

These results suggest a promising selectivity profile that could minimize off-target effects in therapeutic applications .

Case Studies

  • Cancer Research : A study evaluated the efficacy of this compound in various cancer cell lines. It was found to induce apoptosis in breast cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic factors. The treatment led to significant cell death compared to untreated controls.
    • Cell Lines Tested : MCF7 (breast), HeLa (cervical), and A549 (lung).
    • Results : Induced cell death rates were measured at approximately 70% for MCF7 at a concentration of 10 µM after 48 hours.
  • Neurodegenerative Diseases : Research into neuroprotective effects has shown that the compound can enhance neuronal survival in models of neurodegeneration by modulating histone acetylation, thereby promoting the expression of neuroprotective genes.

Chemical Reactions Analysis

1,3-Nitrogen Migration Catalyzed by Iron Complex

A FeBIPF₂-catalyzed 1,3-nitrogen migration reaction enables efficient synthesis of Boc-protected α-amino acids. This method was optimized for thiophene derivatives under specific conditions :

Optimized Reaction Parameters :

EntrySolventTemp (°C)TMP (equiv)Yield (%)ee (%)
7DCB/CHCl₃ (1:1)-301.09396
8DCB/CHCl₃ (1:1)-502.09898

DCB = 1,2-dichlorobenzene; TMP = 2,2,6,6-tetramethylpiperidine

This method achieves high enantiomeric excess (98% ee) and yield (98%) at -50°C, making it scalable for pharmaceutical applications .

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is removed under acidic conditions, enabling further functionalization:

  • Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane.
  • Conditions : Room temperature to 50°C, 1–4 hours .

Example Protocol :

  • Dissolve Boc-protected compound in TFA/dichloromethane (1:1).
  • Stir at 25°C for 2 hours.
  • Evaporate solvent to yield the free amine .

Structural Analogues and Reactivity Trends

The compound’s reactivity is influenced by its benzo[b]thiophene moiety. Analogues with substituted aromatic systems exhibit variations in lipophilicity and receptor interactions :

CompoundStructural VariationKey Property
(R)-3-(Benzo[b]thiophen-3-yl)-Boc-alanineBenzo[b]thiopheneEnhanced π-π interactions
(S)-3-(Thiophen-2-yl)-Boc-alanineThiophene at position 2Altered stereoselectivity
Boc-D-3-BenzothienylalanineD-configurationImproved metabolic stability

Q & A

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer : Systematically vary substituents on the benzo[b]thiophene ring (e.g., electron-withdrawing groups at C5) and the amino acid side chain. Use principal component analysis (PCA) to correlate structural descriptors (Hammett σ, logP) with biological activity. Validate with molecular docking (AutoDock Vina) against target proteins .

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